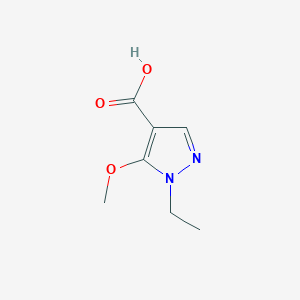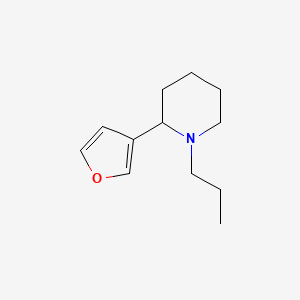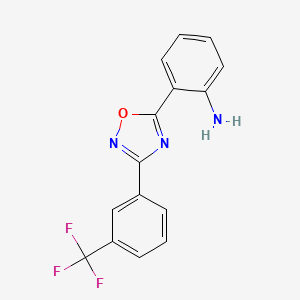![molecular formula C13H7ClN2O3 B11799919 4-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)benzoic acid](/img/structure/B11799919.png)
4-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)benzoic acid is a heterocyclic compound that features a unique structure combining a benzoic acid moiety with a chloro-substituted oxazolo[5,4-b]pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)benzoic acid typically involves the formation of the oxazolo[5,4-b]pyridine ring followed by the introduction of the benzoic acid moiety. One common method involves the cyclization of appropriate precursors under specific conditions to form the oxazolo[5,4-b]pyridine ring, which is then chlorinated. The final step involves coupling this intermediate with a benzoic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the compound, potentially altering its reactivity and properties.
Substitution: The chloro group in the oxazolo[5,4-b]pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions, typically under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
4-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)benzoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and functional versatility.
Mechanism of Action
The mechanism of action of 4-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-b]pyridines: These compounds share a similar heterocyclic structure and have been studied for their pharmacological activities, including antioxidant, antimicrobial, and anticancer properties
Phenylpyridines: These compounds contain a benzene ring linked to a pyridine ring and are known for their diverse biological activities.
Oxazolo[4,5-b]pyridin-2-yl anilides: These compounds are potent inhibitors of certain enzymes and have been explored for their therapeutic potential.
Uniqueness
4-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)benzoic acid is unique due to its specific combination of a chloro-substituted oxazolo[5,4-b]pyridine ring with a benzoic acid moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C13H7ClN2O3 |
|---|---|
Molecular Weight |
274.66 g/mol |
IUPAC Name |
4-(6-chloro-[1,3]oxazolo[5,4-b]pyridin-2-yl)benzoic acid |
InChI |
InChI=1S/C13H7ClN2O3/c14-9-5-10-12(15-6-9)19-11(16-10)7-1-3-8(4-2-7)13(17)18/h1-6H,(H,17,18) |
InChI Key |
WPONTXFBPMIRSW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(O2)N=CC(=C3)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



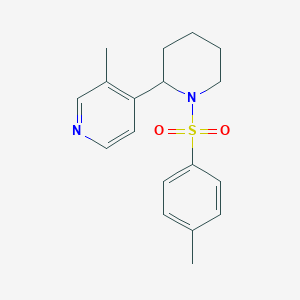
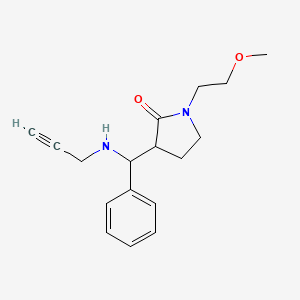
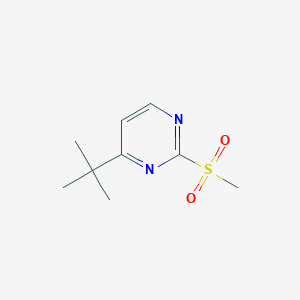
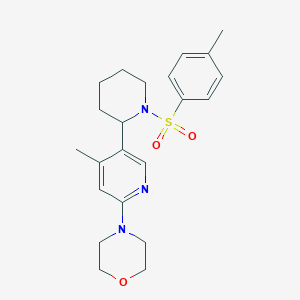
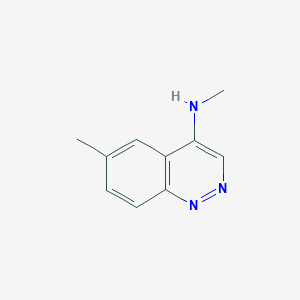
![3-(6-(4-Ethylphenyl)-5-methylthiazolo[3,2-b][1,2,4]triazol-2-yl)propanoic acid](/img/structure/B11799870.png)
